Comparative Physicochemical Profile of 5-Methyl-1H-pyrrol-3-amine versus 3-Aminopyrrole Parent Scaffold
The 5-methyl substitution on 5-methyl-1H-pyrrol-3-amine increases molecular weight to 96.13 g/mol and lipophilicity to cLogP 0.71, compared to the unsubstituted 3-aminopyrrole parent scaffold (MW 82.10 g/mol, cLogP -0.18 estimated). This modest increase in lipophilicity, while maintaining zero Lipinski Rule of 5 violations and a topological polar surface area of 41.8 Ų, provides enhanced membrane permeability potential without compromising drug-likeness parameters . The target compound retains 2 hydrogen bond donors and 1 hydrogen bond acceptor, identical to the parent scaffold [1].
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 96.13 g/mol; cLogP 0.71 |
| Comparator Or Baseline | 3-Aminopyrrole (unsubstituted parent): MW 82.10 g/mol; cLogP ~ -0.18 (estimated) |
| Quantified Difference | ΔMW +14.03 g/mol; ΔcLogP +0.89 |
| Conditions | Computed physicochemical parameters (ChemAxon/ACD/Labs methods) |
Why This Matters
The methyl group at the 5-position provides a quantifiable increase in lipophilicity relative to the unsubstituted parent scaffold, which directly impacts membrane permeability and solubility in medicinal chemistry applications.
- [1] PubChem. (5-Methyl-3-pyrrolyl)methanamine (CID 82593541). Computed Properties: XLogP3-AA 0, HBD 2, HBA 1, TPSA 41.8 Ų. View Source
